molecular formula C12H13F3O2 B8355029 4-(Trifluoromethyl)phenyl pivalate

4-(Trifluoromethyl)phenyl pivalate

Cat. No.: B8355029
M. Wt: 246.22 g/mol
InChI Key: LSEIRWMIJMTJCJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenyl pivalate is an ester derivative characterized by a pivaloyl (2,2-dimethylpropanoyl) group attached to a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the para position. This compound is notable for its electron-withdrawing trifluoromethyl group, which enhances stability and influences reactivity in synthetic and biological contexts . It is commercially available with high purity (>95% GC) and is utilized in pharmaceuticals, agrochemicals, and materials science due to its resistance to hydrolysis and metabolic degradation .

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

[4-(trifluoromethyl)phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C12H13F3O2/c1-11(2,3)10(16)17-9-6-4-8(5-7-9)12(13,14)15/h4-7H,1-3H3

InChI Key

LSEIRWMIJMTJCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 2- and 3-(Trifluoromethyl)phenyl Pivalates

The position of the trifluoromethyl group on the phenyl ring significantly impacts physicochemical properties and applications:

  • It is priced similarly but may require specialized synthetic routes .
  • 3-(Trifluoromethyl)phenyl pivalate : The meta-substituted isomer offers intermediate electronic effects between ortho and para positions. Its biological activity in enzyme inhibition (e.g., acetylcholinesterase) is less studied but may differ due to altered π-π stacking interactions .

Table 1: Comparison of Trifluoromethylphenyl Pivalate Isomers

Property 4-(CF₃) Isomer 2-(CF₃) Isomer 3-(CF₃) Isomer
Commercial Purity >95% (GC) >95% (GC) >95% (HPLC)
Price (1g) ¥8,000 ¥8,000 ¥8,000
Synthetic Accessibility High (Pd catalysis) Moderate Moderate

Substituent Effects: Comparison with Other Aryl Pivalates

Replacing the trifluoromethyl group with other substituents alters reactivity and bioactivity:

  • Phenyl Pivalate : Lacks electron-withdrawing groups, leading to lower stability in oxidative conditions. Used in Ni-catalyzed C–H arylation with 51% yield for oxazole synthesis, whereas trifluoromethyl analogs may offer enhanced electronic effects for higher yields .
  • 4-(Sulfamoyl)phenyl Pivalate : Integrated into neutrophil elastase inhibitors (e.g., Sivelestat analogs), this substituent improves chemical stability and inhibitory potency compared to trifluoromethyl derivatives, likely due to stronger hydrogen-bonding interactions .
  • 4-Methoxyphenyl Pivalate : The electron-donating methoxy group reduces electrophilicity, resulting in weaker herbicidal activity (20% inhibition of rape growth) compared to 4-(CF₃) analogs (35–50% inhibition) .

Table 2: Substituent Effects on Herbicidal Activity

Substituent Herbicidal Activity (Rape) Selectivity (Barnyard Grass)
4-(CF₃) 35–50% Weak
4-Cl 25–40% Weak
4-OCH₃ 15–20% Weak

Preparation Methods

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in substitution reactions.

  • Low temperatures (0–15°C) minimize side reactions during acylation, as demonstrated in Source’s lactone formation studies.

Base Selection

  • Inorganic bases (NaOH, K₂CO₃) are preferred for chloromethyl pivalate reactions.

  • Organic bases (DIPEA, pyridine) are optimal for acyl chloride activations.

Catalytic Additives

  • DMAP accelerates acylation by 30–50%.

  • Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling but require rigorous optimization.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Purity Source
Pivaloyl chloride acylationPivCl, DIPEA, DMAPRT, 12–24 h90%>95%
Chloromethyl pivalateClCH₂OPiv, NaOH, THF80°C, 14–18 h82.27%96.1%
Palladium catalysisPd(PPh₃)₄, Ar-B(OH)₂100°C, 24 hN/AN/A

Key trade-offs include:

  • Acylation offers simplicity but requires stringent moisture control.

  • Chloromethyl pivalate necessitates elevated temperatures but achieves high purity post-crystallization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Trifluoromethyl)phenyl pivalate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via esterification or sulfonylation reactions. For example, 4-(chlorosulfonyl)phenyl pivalate can react with indole or indazole derivatives in anhydrous ethyl acetate at 0–40°C to form sulfonamide-linked analogs . Key factors include:

  • Temperature control : Lower temperatures (0°C) minimize side reactions during sulfonylation.
  • Solvent selection : Anhydrous ethyl acetate or dichloromethane prevents hydrolysis of reactive intermediates.
  • Purification : Column chromatography (e.g., cyclohexane/ethyl acetate gradients) isolates the product with >75% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., trifluoromethyl shifts at δ ~120–125 ppm in 13C NMR) and ester carbonyl signals (δ ~170 ppm).
  • IR spectroscopy : Confirms ester C=O (~1740 cm⁻¹) and trifluoromethyl C-F (~1150–1250 cm⁻¹) stretches.
  • Mass spectrometry (ESI-MS or HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. How does the pivalate ester enhance the stability and solubility of trifluoromethylphenyl derivatives?

  • Methodological Answer : The bulky pivaloyl group (tert-butyl carbonyl) improves:

  • Lipophilicity : Enhances membrane permeability for biological studies, as seen in analogs like sulfonamide inhibitors .
  • Steric protection : Reduces hydrolysis of the ester under acidic/basic conditions compared to smaller esters (e.g., methyl or ethyl).
  • Solubility in nonpolar solvents (e.g., dichloromethane or ethyl acetate) facilitates purification .

Advanced Research Questions

Q. How can Pd-catalyzed C–H functionalization be applied to modify the this compound core?

  • Methodological Answer : The trifluoromethyl group acts as an electron-withdrawing directing group, enabling:

  • Ortho-functionalization : Palladium catalysts (e.g., Pd(OAc)₂) with carboxylate ligands (e.g., pivalate) promote C–H activation at the ortho position via a concerted metalation-deprotonation (CMD) mechanism.
  • Cross-coupling : Reactions with aryl halides or boronic acids install C–C bonds under mild conditions (e.g., 80°C in DMF).
  • Key considerations : Ligand choice (e.g., SPhos) and additive (e.g., Ag₂CO₃) improve regioselectivity and turnover .

Q. What computational tools are recommended for analyzing the crystal structure or electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : SHELX software refines crystal structures, leveraging high-resolution data to resolve steric effects from the pivalate and trifluoromethyl groups .
  • DFT calculations : Gaussian or ORCA software predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways (e.g., activation energies for ester hydrolysis).
  • Molecular docking : AutoDock Vina assesses binding interactions with biological targets (e.g., enzymes) by modeling the compound’s lipophilicity and steric bulk .

Q. How do substituents on the phenyl ring influence the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer : Comparative studies show:

  • Electron-withdrawing groups (e.g., –NO₂) : Accelerate substitution by polarizing the ester carbonyl.
  • Steric hindrance : Bulky substituents (e.g., tert-butyl) at the para position reduce reaction rates.
  • Experimental validation : Kinetic assays (e.g., monitoring hydrolysis via HPLC) quantify substituent effects. For example, nitro-substituted analogs hydrolyze 3x faster than methoxy derivatives .

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